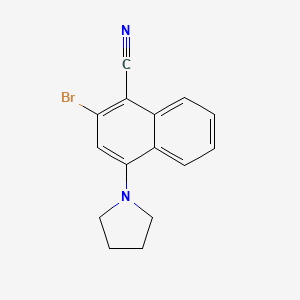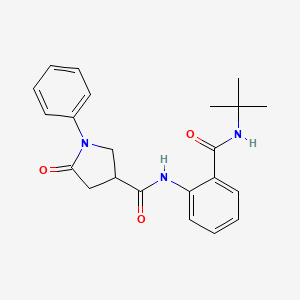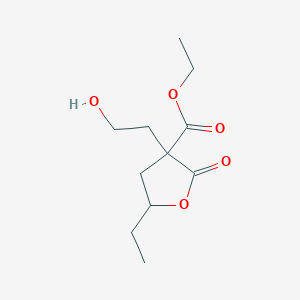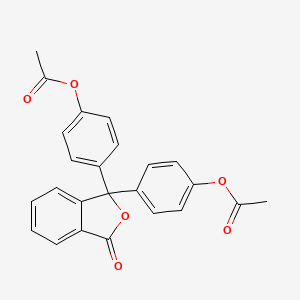
2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile is an organic compound that features a bromine atom, a pyrrolidine ring, and a naphthalene core with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile typically involves a multi-step process. One common method starts with the bromination of naphthalene to introduce the bromine atom. This is followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The nitrile group is then introduced via a cyanation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalene derivatives.
Scientific Research Applications
2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring and nitrile group are key functional groups that contribute to its biological activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(pyrrolidin-1-yl)benzene-1-carbonitrile
- 2-Bromo-4-(pyrrolidin-1-yl)phenylacetylene
- 2-Bromo-4-(pyrrolidin-1-yl)phenylmethanol
Uniqueness
2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrile is unique due to its naphthalene core, which provides a rigid and planar structure. This structural feature can enhance its interaction with biological targets and improve its stability compared to similar compounds with different cores.
Properties
CAS No. |
870966-66-8 |
|---|---|
Molecular Formula |
C15H13BrN2 |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
2-bromo-4-pyrrolidin-1-ylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H13BrN2/c16-14-9-15(18-7-3-4-8-18)12-6-2-1-5-11(12)13(14)10-17/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
IYDJXQNLBCTNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C3=CC=CC=C32)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)



![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)

![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)


![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)

